2-Methylphloroglucinol

Description

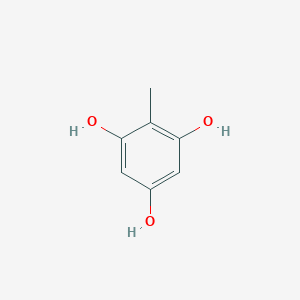

Structure

3D Structure

Properties

IUPAC Name |

2-methylbenzene-1,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-4-6(9)2-5(8)3-7(4)10/h2-3,8-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHYZRNTQNPLFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075363 | |

| Record name | 2-Methylphloroglucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88-03-9 | |

| Record name | 2-Methyl-1,3,5-benzenetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylphloroglucinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylphloroglucinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylphloroglucinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylphloroglucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylphloroglucinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLPHLOROGLUCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM8KG57SES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylphloroglucinol: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylphloroglucinol, also known as 2,4,6-trihydroxytoluene, is a phenolic compound belonging to the phloroglucinol class of molecules. While the parent compound, phloroglucinol, and its more complex derivatives have been the subject of extensive research, this compound itself presents a valuable scaffold for chemical synthesis and potential pharmacological applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential biological activities of this compound, with a focus on presenting quantitative data in a structured format, outlining relevant experimental protocols, and visualizing key concepts.

Chemical Structure and Identification

This compound is an aromatic organic compound characterized by a benzene ring substituted with three hydroxyl groups at positions 1, 3, and 5, and a methyl group at position 2.

Chemical Structure:

Identifiers:

| Identifier | Value |

| IUPAC Name | 2-methylbenzene-1,3,5-triol[1] |

| CAS Number | 88-03-9[2][3] |

| Molecular Formula | C₇H₈O₃[1][3] |

| Molecular Weight | 140.14 g/mol [1][3] |

| Synonyms | 2,4,6-Trihydroxytoluene, Methylphloroglucinol, Toluene-2,4,6-triol[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and potential applications. The following table summarizes the available quantitative data.

| Property | Value | Source |

| Melting Point | Not available | |

| Boiling Point | 313.1 °C at 760 mmHg (Predicted) | Alfa Chemistry |

| Density | 1.387 g/cm³ (Predicted) | Alfa Chemistry |

| Solubility | Soluble in water, alcohol, and ether; Insoluble in benzene.[2] | ChemicalBook |

| pKa | Not available |

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

NMR Spectroscopy

Mass Spectrometry

The NIST WebBook indicates the availability of mass spectrometry data for 2,4,6-trihydroxytoluene.[5] The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (140.14 g/mol ).

Infrared (IR) Spectroscopy

The NIST WebBook also indicates the availability of an IR spectrum for 2,4,6-trihydroxytoluene.[5] Key expected absorptions would include a broad O-H stretching band for the hydroxyl groups and C-H stretching bands for the aromatic and methyl groups.

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in the readily available literature. However, a general approach for the synthesis of phloroglucinol derivatives can be adapted. One common method is the Hoesch reaction, which involves the acylation of a polyhydroxybenzene. For this compound, a potential synthetic route could involve the methylation of phloroglucinol or the hydroxylation of a corresponding toluene derivative.

Conceptual Synthetic Workflow:

Below is a generalized workflow for the synthesis of a phloroglucinol derivative, which could be adapted for this compound.

Caption: A conceptual workflow for the synthesis of this compound.

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are limited, the broader class of phloroglucinols exhibits significant pharmacological properties, suggesting potential avenues of investigation for the methylated derivative.

Anti-inflammatory Activity

Phloroglucinol and its derivatives are known to possess anti-inflammatory properties. The proposed mechanism for phloroglucinol involves the regulation of the AMPK/Nrf2/HO-1 signaling pathway. This pathway plays a crucial role in cellular stress response and inflammation.

Generalized Anti-inflammatory Signaling Pathway of Phloroglucinols:

Caption: Generalized signaling pathway for the anti-inflammatory effects of phloroglucinols.

Antimicrobial Activity

Various phloroglucinol derivatives have demonstrated antimicrobial activity against a range of pathogens. The mechanisms of action are thought to involve the disruption of bacterial cell membranes and the generation of reactive oxygen species (ROS).

Proposed Antimicrobial Mechanism of Phloroglucinols:

Caption: Proposed mechanisms of antimicrobial action for phloroglucinol derivatives.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, standard methodologies for determining physicochemical properties and evaluating biological activities can be applied.

Determination of Melting Point

A standard capillary melting point apparatus would be used. A small, powdered sample of this compound would be packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts would be recorded.

Determination of Solubility

To quantitatively determine solubility, a saturated solution of this compound in the solvent of interest would be prepared at a constant temperature. The concentration of the solute in the solution would then be determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS).

-

Nitrite Measurement: The production of nitric oxide (NO) is assessed by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Data Analysis: The concentration of this compound that inhibits NO production by 50% (IC₅₀) is calculated.

Workflow for In Vitro Anti-inflammatory Assay:

Caption: A typical workflow for an in vitro anti-inflammatory assay.

Conclusion

This compound is a simple phloroglucinol derivative with potential for further investigation in the fields of medicinal chemistry and materials science. While there is a significant body of research on the broader class of phloroglucinols, specific data for the 2-methylated analog is sparse. This guide has compiled the available information on its chemical structure, properties, and potential activities, and has provided a framework for future experimental work. Further research is warranted to fully elucidate the physicochemical properties and pharmacological profile of this compound, which may lead to the development of novel therapeutic agents or functional materials.

References

- 1. This compound | C7H8O3 | CID 66606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,6-TRIHYDROXYTOLUENE | 88-03-9 [m.chemicalbook.com]

- 3. biosynth.com [biosynth.com]

- 4. NMR spectroscopy of naturally occurring phloroglucinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,4,6-Trihydroxytoluene [webbook.nist.gov]

2-Methylphloroglucinol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 2-Methylphloroglucinol (also known as 2,4,6-Trihydroxytoluene), a phenolic compound of interest to researchers, scientists, and drug development professionals. This document outlines its chemical properties, synthesis, analytical methods, and known biological activities, with a focus on its potential therapeutic applications.

Core Chemical and Physical Properties

This compound is a derivative of phloroglucinol, a class of compounds with a wide range of biological activities. The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 88-03-9 | |

| Molecular Formula | C₇H₈O₃ | |

| Molecular Weight | 140.14 g/mol | |

| Synonyms | 2,4,6-Trihydroxytoluene, Methylphloroglucinol, 2-Methyl-1,3,5-benzenetriol | |

| Appearance | Cream to light tan fine crystals | [1] |

| Solubility | Soluble in water, alcohol, and ether; insoluble in benzene | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 2,4,6-trinitrotoluene (TNT). The general methodology involves the reduction of the nitro groups to amino groups, followed by hydrolysis.

Experimental Protocol: Synthesis via Catalytic Hydrogenation and Hydrolysis

A common and relatively environmentally friendly method for the preparation of this compound involves the catalytic hydrogenation of 2,4,6-trinitrotoluene to form 2,4,6-triaminotoluene, which is then hydrolyzed.[2]

Step 1: Catalytic Hydrogenation of 2,4,6-Trinitrotoluene

-

Catalyst : A palladium-based catalyst, such as 1% Pd on a Sibunit carbon support, is typically used.[2]

-

Solvent : The reaction is carried out in methanol or a mixture of methanol and toluene.[2]

-

Reaction Conditions : The hydrogenation is conducted at a temperature of 50-55 °C and a pressure of 0.5 MPa.[2]

-

Procedure : 2,4,6-trinitrotoluene is dissolved in the chosen solvent in a suitable reactor. The catalyst is added, and the reactor is pressurized with hydrogen gas. The reaction mixture is stirred at the specified temperature and pressure until the reaction is complete, which can be monitored by the cessation of hydrogen uptake.

-

Isolation : The resulting 2,4,6-triaminotoluene is typically isolated as a sulfuric acid salt.[2]

Step 2: Hydrolysis of 2,4,6-Triaminotoluene

-

Reagents : The isolated 2,4,6-triaminotoluene salt is subjected to hydrolysis.

-

Reaction Conditions : The hydrolysis conditions are optimized to achieve a high yield of this compound.[2]

-

Procedure : The salt is dissolved in an aqueous solution and heated to induce hydrolysis of the amino groups to hydroxyl groups, forming this compound.

-

Purification : The final product is then purified from the reaction mixture, often through recrystallization, to yield the desired cream to light tan crystals.[1]

Figure 1: Synthetic pathway for this compound.

Analytical Methodologies

The analysis of this compound and related phloroglucinol derivatives is crucial for quality control, pharmacokinetic studies, and research purposes. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of this compound.

Experimental Protocol: Reversed-Phase HPLC

-

Column : A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.

-

Mobile Phase : A common mobile phase consists of a mixture of acetonitrile and water. The ratio can be optimized, for instance, a 60:40 (v/v) mixture of acetonitrile to water.

-

Detection : UV detection at a wavelength of 265 nm is suitable for phloroglucinol derivatives.

-

Flow Rate : A flow rate of 1.0 mL/min is generally used.

-

Injection Volume : A typical injection volume is 10 µL.

-

Sample Preparation : Samples are dissolved in the mobile phase before injection. For complex matrices like plasma, a liquid-liquid extraction followed by evaporation and reconstitution in the mobile phase may be necessary.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and structural information, making it suitable for the identification and quantification of this compound, particularly at low concentrations.

Experimental Protocol: GC-MS Analysis

-

Derivatization : Due to the polar nature of the hydroxyl groups, derivatization is often required to increase volatility. This typically involves a two-step process of oximation followed by silylation.

-

Oximation : The sample is treated with an oximation reagent (e.g., hydroxylamine hydrochloride in pyridine) to convert carbonyl groups to oximes.

-

Silylation : The hydroxyl groups are then converted to trimethylsilyl (TMS) ethers using a silylating agent (e.g., BSTFA with 1% TMCS).

-

-

GC Column : A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.250 mm, 0.25 µm film thickness) is commonly used.

-

Oven Temperature Program : A temperature gradient is employed to separate the analytes. For instance, an initial temperature of 150°C, held for a short period, followed by a ramp to 280°C.

-

Carrier Gas : Helium is typically used as the carrier gas.

-

Mass Spectrometry : The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.

Figure 2: General workflows for HPLC and GC-MS analysis.

Biological Activity and Signaling Pathways

Phloroglucinol and its derivatives, including this compound, have garnered attention for their diverse biological activities. These compounds are known to possess antioxidant, anti-inflammatory, and antimicrobial properties.

Antioxidant and Anti-inflammatory Effects

Phloroglucinols have been shown to protect cells from oxidative stress. One of the key mechanisms underlying this protective effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Nrf2/HO-1 Signaling Pathway

Under conditions of oxidative stress, Nrf2, a transcription factor, is released from its inhibitor, Keap1. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of cytoprotective enzymes, including Heme oxygenase-1 (HO-1), which plays a critical role in cellular defense against oxidative damage. Phloroglucinol has been demonstrated to activate this pathway, thereby mitigating oxidative stress-induced cellular damage.

Figure 3: Activation of the Nrf2/HO-1 signaling pathway by phloroglucinols.

Conclusion

This compound is a compound with significant potential for research and development in various fields, including pharmaceuticals. Its synthesis from readily available starting materials and its interesting biological profile make it an attractive molecule for further investigation. The analytical methods described herein provide a framework for its characterization and quantification, facilitating future studies into its mechanism of action and therapeutic applications.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. All laboratory work should be conducted in accordance with appropriate safety protocols.

References

An In-depth Technical Guide to the Natural Sources of 2-Methylphloroglucinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylphloroglucinol, also known as 2,4,6-trihydroxytoluene, is a naturally occurring phenolic compound belonging to the phloroglucinol class. These compounds are characterized by a benzene ring with three hydroxyl groups. The addition of a methyl group to the phloroglucinol core structure gives rise to this compound, a molecule that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthesis, and detailed methodologies for its isolation and characterization.

Natural Occurrence of this compound and its Derivatives

This compound and its derivatives have been identified in a variety of plant species, particularly within the Myrtaceae and Rosaceae families. These compounds often exist as glycosides or as part of more complex structures.

Plant Sources

Myrtaceae Family: The Eucalyptus genus is a significant source of phloroglucinol derivatives. A study on Eucalyptus jensenii reported the isolation of a new nuclear methylated phloroglucinol, indicating the presence of the core this compound structure within this genus. While specific quantitative data for this compound in Eucalyptus species is not widely available, the presence of various phloroglucinol compounds suggests that they are important secondary metabolites in this family.

Rosaceae Family: Research on Agrimonia pilosa has led to the isolation of several methyl-substituted phloroglucinol glycosides.[1] This indicates that the this compound moiety is synthesized by the plant and subsequently glycosylated.

Other Plant Sources: While less documented, it is plausible that other plant families known to produce phloroglucinols may also contain methylated derivatives. Further phytochemical screening of medicinal plants could reveal additional sources of this compound.

Microbial Sources

Currently, the direct production of this compound by microorganisms is not well-documented in scientific literature. However, many microorganisms, particularly bacteria of the Pseudomonas genus, are known to produce the parent compound, phloroglucinol, and its acylated derivatives like 2,4-diacetylphloroglucinol (DAPG).[2][3] Given the microbial capacity for methylation reactions, it is conceivable that some microbial strains may be capable of methylating phloroglucinol to produce this compound.

Biosynthesis of this compound

The biosynthesis of this compound involves two key stages: the formation of the phloroglucinol core and the subsequent methylation of this core.

Formation of the Phloroglucinol Core

The phloroglucinol skeleton is synthesized via the polyketide pathway. This pathway involves the condensation of three molecules of malonyl-CoA, catalyzed by a type III polyketide synthase, specifically a phloroglucinol synthase. The resulting intermediate undergoes cyclization and aromatization to form phloroglucinol.

Methylation of the Phloroglucinol Core

The addition of a methyl group to the phloroglucinol ring is a crucial step in the formation of this compound. This reaction is catalyzed by a methyltransferase enzyme, which transfers a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM).

While the specific enzyme responsible for the C-methylation of phloroglucinol to this compound in the identified plant sources has not been fully characterized, research on the biosynthesis of O-methylated phloroglucinols in Rosa chinensis has identified a phloroglucinol O-methyltransferase (POMT).[4] This enzyme catalyzes the O-methylation of phloroglucinol. It is highly probable that a C-methyltransferase is responsible for the formation of the carbon-carbon bond in this compound.

Below is a diagram illustrating the proposed biosynthetic pathway.

Quantitative Data

Quantitative data for this compound in natural sources is limited. The following table summarizes the available information on related compounds, which can provide an estimate of the potential yield of methylated phloroglucinols from these sources.

| Compound | Source | Plant Part | Yield/Concentration | Reference |

| Jensenone (a formylated phloroglucinol) | Eucalyptus jensenii | Dried Leaves | 2.1% (of dried leaves) | [5] |

| Methyl-substituted phloroglucinol glycosides | Agrimonia pilosa | Not specified | Not specified | [1] |

Further research is required to accurately quantify the concentration of this compound in these and other potential natural sources.

Experimental Protocols

The isolation and characterization of this compound from natural sources typically involve extraction, chromatographic separation, and spectroscopic analysis.

General Experimental Workflow

The following diagram outlines a general workflow for the isolation and characterization of this compound from plant material.

Detailed Methodologies

1. Extraction

-

Objective: To extract this compound and other secondary metabolites from the plant matrix.

-

Protocol:

-

Air-dry and grind the plant material (e.g., leaves of Eucalyptus jensenii) to a fine powder.

-

Macerate the powdered plant material with a suitable organic solvent (e.g., acetone or methanol) at room temperature for 24-48 hours. The ratio of plant material to solvent is typically 1:10 (w/v).

-

Repeat the extraction process three times to ensure complete extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

-

2. Chromatographic Separation

-

Objective: To isolate this compound from the complex crude extract.

-

Protocol (Column Chromatography):

-

Subject the crude extract to column chromatography on a silica gel (60-120 mesh) column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and methanol).

-

Collect fractions of a specific volume (e.g., 50 mL).

-

Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and a visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).

-

Pool the fractions containing the compound of interest based on their TLC profiles.

-

-

Protocol (Preparative HPLC):

-

Further purify the pooled fractions using a preparative high-performance liquid chromatography (HPLC) system equipped with a C18 column.

-

Use a mobile phase consisting of a gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Monitor the elution at a suitable wavelength (e.g., 280 nm).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the pure compound.

-

3. Structure Elucidation

-

Objective: To confirm the chemical structure of the isolated compound as this compound.

-

Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and types of protons and their connectivity. The spectrum of this compound would show signals for the aromatic protons, the methyl protons, and the hydroxyl protons.

-

¹³C NMR: To determine the number and types of carbon atoms. The spectrum would show signals for the aromatic carbons, the methyl carbon, and the carbons attached to the hydroxyl groups.

-

2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the molecule.

-

-

Mass Spectrometry (MS):

-

To determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HR-MS) is particularly useful for confirming the molecular formula.

-

-

Conclusion

This compound is a naturally occurring phenolic compound with potential for further scientific investigation. While its presence has been confirmed in plants of the Myrtaceae and Rosaceae families, more research is needed to explore a wider range of natural sources and to quantify its abundance. The biosynthetic pathway, involving the formation of a phloroglucinol core followed by methylation, provides a basis for potential biotechnological production. The experimental protocols outlined in this guide offer a systematic approach for the isolation and characterization of this compound, paving the way for further studies into its biological activities and potential applications in drug development.

References

- 1. The discovery of new phloroglucinol glycosides from Agrimonia pilosa and the mechanism of oxidative dearomatization of the methyl-substituted phloroglucinol derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Biosynthesis of phloroglucinol compounds in microorganisms--review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of phloroglucinol compounds in microorganisms--review. | Sigma-Aldrich [merckmillipore.com]

- 4. The Key Role of Phloroglucinol O-Methyltransferase in the Biosynthesis of Rosa chinensis Volatile 1,3,5-Trimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and quantitation of ecologically important phloroglucinols and other compounds from Eucalyptus jensenii - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of 2-Methylphloroglucinol and Related Compounds in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phloroglucinols are a class of plant secondary metabolites with a diverse range of biological activities, making them attractive targets for pharmaceutical and biotechnological applications. While the biosynthesis of phloroglucinol and its derivatives is well-understood in some bacteria, the pathways in plants are less defined. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of 2-methylphloroglucinol and related phloroglucinol compounds in plants. It covers the putative enzymatic pathways, experimental protocols for pathway elucidation, and strategies for metabolic engineering to enhance production.

Natural Biosynthesis of Phloroglucinols in Plants

The natural biosynthesis of this compound in plants has not been extensively detailed in scientific literature. However, the core phloroglucinol scaffold is synthesized via the polyketide pathway, catalyzed by type III polyketide synthases (PKSs).[1][2] Plants from the Myrtaceae family, such as Eucalyptus, and the Hypericaceae family, like Hypericum, are known to produce a variety of phloroglucinol derivatives, including formylated, acetylated, and prenylated forms.[3][4][5]

The proposed biosynthetic pathway for the phloroglucinol core in plants is initiated with the condensation of three molecules of malonyl-CoA by a phloroglucinol synthase, a type III PKS. Subsequent modifications, such as methylation, are required to produce this compound. The specific enzymes responsible for this methylation step in plants have not yet been characterized.

Proposed Biosynthetic Pathway

The biosynthesis of this compound in plants is hypothesized to proceed as follows:

Quantitative Data

Quantitative analysis of phloroglucinols in plant tissues is crucial for understanding their biosynthesis and for metabolic engineering efforts. The following tables summarize available data on phloroglucinol concentrations and enzyme kinetics.

| Plant Species | Tissue | Phloroglucinol Derivative | Concentration (µg/g fresh weight) | Reference |

| Hypericum perforatum | Leaf | Hyperforin | 15.2 ± 1.8 (after 24h ¹³C labeling) | [6] |

| Hypericum perforatum | Leaf | Adhyperforin | 12.5 ± 1.5 (after 24h ¹³C labeling) | [6] |

| Eucalyptus species | Leaf, Flower Bud, Stem | Formylated Phloroglucinols | Variable | [4][7][8] |

| Arabidopsis thaliana (transgenic) | Whole plant | Phloroglucinol | Up to 38,000 (38 mg/g dry weight) | [9] |

Table 1: Concentration of Phloroglucinol Derivatives in Plant Tissues

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (min-1) | Reference |

| PhlD (Phloroglucinol Synthase) | Pseudomonas fluorescens | Malonyl-CoA | 5.6 | 10 | [7] |

Table 2: Kinetic Parameters of Phloroglucinol Synthase (Note: Data is for the bacterial enzyme as plant enzyme kinetics are not yet reported).

Experimental Protocols

Extraction and Quantification of Phloroglucinols from Plant Tissue

This protocol describes a general method for the extraction and analysis of phloroglucinols.

References

- 1. Structure-function analyses of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A diverse family of type III polyketide synthases in Eucalyptus species - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 4. Modulation of anthraquinones and phloroglucinols biosynthesis in Hypericum spp. by cryogenic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phloroglucinol synthase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. experts.illinois.edu [experts.illinois.edu]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Negative regulation of anthocyanin biosynthesis in Arabidopsis by a miR156-targeted SPL transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of the Ocean: A Technical Guide to 2-Methylphloroglucinol Derivatives from Marine Algae

For Immediate Release

This technical guide provides an in-depth exploration of 2-methylphloroglucinol derivatives, a prominent class of phlorotannins sourced from marine algae. Tailored for researchers, scientists, and drug development professionals, this document details the extraction, purification, and biological activities of these compounds. It presents a comprehensive summary of their therapeutic potential, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.

Introduction: The Rich Marine Pharmacy

Marine brown algae (Phaeophyceae) are a unique and abundant source of phlorotannins, a diverse group of polyphenolic compounds.[1] These molecules, which are polymers of phloroglucinol (1,3,5-trihydroxybenzene), are lauded for their wide range of potent biological activities, including antioxidant, anti-inflammatory, anticancer, and antidiabetic effects.[2][3] Among these, this compound derivatives are of significant interest due to their demonstrated therapeutic promise. This guide focuses on the scientific and technical aspects of these compounds, providing a foundational resource for their further investigation and development.

Quantitative Bioactivity Data

The biological efficacy of this compound derivatives and related phlorotannins has been quantified in numerous studies. The following tables summarize key findings, presenting IC50 values and other quantitative measures of their antioxidant, anti-inflammatory, and anticancer activities for comparative analysis.

Table 1: Antioxidant Activity of Phlorotannin-Rich Extracts and Purified Compounds

| Compound/Extract | Assay | IC50 Value | Source Organism | Reference |

| Phlorotannin-Soybean Protein Complex | DPPH Radical Scavenging | Approx. 12-26 µM | Japanese Laminariaceae | [4] |

| Phloroglucinol | DPPH Radical Scavenging | - | Ecklonia cava, Sargassum sp. | [5] |

| Dieckol | DPPH Radical Scavenging | Stronger than other phlorotannins | Ecklonia cava | [2] |

| 6,6'-Bieckol | DPPH Radical Scavenging | Markedly strong activity | Ecklonia cava | [2] |

| Codium tomentosum Aqueous Extract | DPPH Radical Scavenging | 75.32 ± 0.07 µg/mL | Codium tomentosum | [6] |

| L-Ascorbic Acid (Standard) | DPPH Radical Scavenging | 22.71 ± 0.03 µg/mL | - | [6] |

Table 2: Anti-inflammatory Activity of Phloroglucinol Derivatives

| Compound/Extract | Cell Line | Assay | Key Findings | Reference |

| Ecklonia cava Ethanol Extract (ECE) | RAW 264.7 | NO Production | >50% decrease at 100 µg/mL | [2] |

| ECE | RAW 264.7 | PGE2 Levels | >50% decrease at 100 µg/mL | [2] |

| Phloroglucinol | RAW 264.7 | NO Production | ~38% inhibition at 20 µM, ~43% at 40 µM | [5] |

| Phloroglucinol | RAW 264.7 | iNOS Expression | ~49.2% suppression at 40 µM | [5] |

| Fucus vesiculosus Extracts | RAW 264.7 | NO Production | Inhibition observed, stronger for lower MW fractions | [7] |

Table 3: Anticancer Activity of Phloroglucinol Derivatives and Marine Algal Extracts

| Compound/Extract | Cell Line | IC50 Value | Source Organism | Reference |

| Diphlorethohydroxycarmalol | P-388 (Vincristine-resistant) | 8.0 µg/mL | Ishige okamurai | [8] |

| Diphlorethohydroxycarmalol | P-388 (Vincristine-sensitive) | 10.5 µg/mL | Ishige okamurai | [8] |

| Diphlorethohydroxycarmalol | HL-60 | < 25 µg/mL | Ishige okamurai | [8] |

| Cladophora glomerata Methanol Extract | HT-29 | 28.46 ± 0.65 µg/mL | Cladophora glomerata | [9] |

| Cladophora glomerata Ethyl Acetate Extract | HT-29 | 48.56 ± 1.19 µg/mL | Cladophora glomerata | [9] |

| 5-Fluorouracil (Standard) | HT-29 | 8.2 ± 1.3 µg/mL | - | [9] |

Experimental Protocols

Detailed and reproducible methodologies are critical for the scientific investigation of natural products. This section provides step-by-step protocols for key experiments cited in the literature concerning the extraction, purification, and bioactivity assessment of this compound derivatives.

Extraction and Purification of Phlorotannins from Ecklonia cava

This protocol outlines a common method for the extraction and initial purification of phlorotannins from the brown alga Ecklonia cava.[10]

Materials:

-

Dried, pulverized Ecklonia cava

-

Methanol (reagent grade)

-

Chloroform (reagent grade)

-

Deionized water

-

Ethyl ether

-

Rotary evaporator

-

Centrifuge

-

Filtration apparatus (e.g., filter paper, Buchner funnel)

Procedure:

-

Initial Extraction: Weigh 0.5 g of dried Ecklonia cava powder and place it in a suitable container. Add 2 mL of methanol and rotate the mixture at room temperature for 2 hours.

-

Solvent Partitioning: Add 4 mL of chloroform to the mixture and shake vigorously for 5 minutes.

-

Filtration: Filter the mixture through defatted cotton to remove solid algal material.

-

Phase Separation: Transfer the filtrate to a separatory funnel. Add 2 mL of deionized water and shake. Allow the layers to separate and collect the upper aqueous methanol layer.

-

Ethyl Ether Extraction: Extract the collected upper layer with 3 mL of ethyl ether.

-

Evaporation: Evaporate the ethyl ether from the extracted fraction using a nitrogen generator or a rotary evaporator under reduced pressure to obtain the crude phlorotannin residue.

-

Storage: Dissolve the crude phlorotannin residue in 100% methanol to a known concentration (e.g., 1 mg/mL) and store at -20°C until further analysis.

For further purification of individual phlorotannins, column chromatography techniques such as centrifugal partition chromatography or preparative HPLC are typically employed.[11][12]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol describes a widely used method for assessing the antioxidant activity of marine algal extracts.[13][14]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (reagent grade)

-

Test samples (phlorotannin extracts or purified compounds)

-

Positive control (e.g., ascorbic acid)

-

Spectrophotometer or microplate reader

Procedure:

-

Reagent Preparation:

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

-

Sample Solutions: Prepare a series of dilutions of the test samples and the positive control in methanol.

-

-

Reaction Setup:

-

In a 96-well plate or spectrophotometer cuvettes, add a defined volume of each sample dilution.

-

Add an equal volume of the DPPH working solution to each well or cuvette.

-

Include a blank control containing only the solvent.

-

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each reaction at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity for each sample concentration using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the sample concentration.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol details the measurement of nitric oxide production, a key indicator of inflammation, in lipopolysaccharide (LPS)-stimulated macrophage cells.[15][16]

Materials:

-

RAW 264.7 macrophage cells

-

Cell culture medium (e.g., DMEM)

-

Lipopolysaccharide (LPS)

-

Test samples (phlorotannin extracts or purified compounds)

-

Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10^5 cells/mL and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test samples for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only) and a positive control (cells with LPS only).

-

Nitrite Measurement:

-

After the incubation period, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess Reagent to each supernatant sample.

-

Incubate the mixture at room temperature for 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. These compounds have been shown to modulate several key intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

A primary anti-inflammatory mechanism of phlorotannins is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[17][18] NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory genes. In an inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals such as LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators. Phlorotannins have been shown to prevent the phosphorylation and degradation of IκBα, thereby blocking the activation of NF-κB.[18]

Modulation of MAPK and JAK/STAT Signaling Pathways

In addition to the NF-κB pathway, phlorotannins have been reported to modulate other critical signaling cascades involved in cellular processes such as proliferation, differentiation, and apoptosis. These include the Mitogen-Activated Protein Kinase (MAPK) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.[17] By targeting these pathways, phlorotannins can inhibit cancer cell proliferation and induce apoptosis, highlighting their potential as anticancer agents.[17]

Conclusion

This compound derivatives and related phlorotannins from marine algae represent a vast and largely untapped resource for the discovery of novel bioactive compounds. Their diverse chemical structures and wide array of pharmacological activities underscore their significant therapeutic potential. This technical guide provides a foundational framework for researchers to further explore these fascinating marine natural products. Continued research is essential to fully elucidate the structure-activity relationships, bioavailability, and clinical efficacy of individual phlorotannins, paving the way for their development into next-generation pharmaceuticals and nutraceuticals.

References

- 1. Brown Algae Phlorotannins: A Marine Alternative to Break the Oxidative Stress, Inflammation and Cancer Network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijbio.com [ijbio.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Evaluation of anti-oxidant and anticancer effect of marine algae Cladophora glomerata in HT29 colon cancer cell lines- an in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Phlorotannins from Fucus vesiculosus: Modulation of Inflammatory Response by Blocking NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Methylphloroglucinol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylphloroglucinol (2-methylbenzene-1,3,5-triol), a key phenolic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is crucial for the unambiguous identification, characterization, and quantification of this molecule in various research and development settings.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₈O₃ with a molecular weight of 140.14 g/mol .[1] The experimental data obtained from various spectroscopic techniques are summarized in the tables below, providing a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound provide detailed information about its proton and carbon framework.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.0 | s | 2H | Ar-H |

| 4.7 | s | 3H | Ar-OH |

| 2.0 | s | 3H | Ar-CH₃ |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 156.0 | C-OH |

| 106.0 | C-CH₃ |

| 95.0 | Ar-C |

| 8.0 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its hydroxyl and aromatic functionalities.

Significant IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3100 (broad) | O-H stretch (phenolic) |

| 3010 | C-H stretch (aromatic) |

| 2920 | C-H stretch (methyl) |

| 1620, 1470 | C=C stretch (aromatic) |

| 1200 | C-O stretch (phenol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Mass Spectrometry Data

| m/z | Interpretation |

| 140 | [M]⁺ (Molecular ion) |

| 139 | [M-H]⁺ |

| 125 | [M-CH₃]⁺ |

| 111 | [M-H-CO]⁺ |

| 97 | [M-CH₃-CO]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below. These protocols are intended to be a guide for reproducing these results.

NMR Spectroscopy Protocol

Instrumentation: A Varian A-60 NMR spectrometer was used to acquire the ¹H NMR spectrum. For the ¹³C NMR spectrum, a Bruker AM-300 spectrometer was utilized.

Sample Preparation: A sample of this compound (obtained from Calbiochem) was dissolved in a suitable deuterated solvent, such as acetone-d₆ or DMSO-d₆, to a concentration of approximately 5-10 mg/mL. A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00).

¹H NMR Acquisition:

-

The sample was placed in a 5 mm NMR tube.

-

The spectrometer was tuned and the magnetic field was shimmed to achieve optimal homogeneity.

-

A standard one-pulse sequence was used to acquire the spectrum.

-

Typically, 16 to 64 scans were accumulated to ensure a good signal-to-noise ratio.

-

The acquired Free Induction Decay (FID) was Fourier transformed, and the resulting spectrum was phase and baseline corrected.

¹³C NMR Acquisition:

-

The same sample prepared for ¹H NMR was used.

-

A proton-decoupled pulse sequence was employed to simplify the spectrum and enhance sensitivity.

-

A larger number of scans (typically several hundred to thousands) were accumulated due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

The FID was processed similarly to the ¹H NMR data.

Infrared (IR) Spectroscopy Protocol

Instrumentation: A Perkin-Elmer or a similar Fourier Transform Infrared (FTIR) spectrometer was used.

Sample Preparation (KBr Pellet Method): [2][3][4][5]

-

Approximately 1-2 mg of dry this compound (from Fluka Chemie AG) was finely ground in an agate mortar and pestle.[4]

-

About 100-200 mg of dry potassium bromide (KBr) powder was added to the mortar.[4]

-

The sample and KBr were thoroughly mixed and ground together until a fine, homogeneous powder was obtained.

-

A portion of the mixture was transferred to a pellet press die.

-

The die was placed in a hydraulic press and pressure was applied to form a thin, transparent pellet.

-

The KBr pellet was then placed in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

A background spectrum of a blank KBr pellet was first recorded.

-

The sample pellet was then scanned over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum was obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry Protocol

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system, such as an Agilent GC-MSD, was used.

Sample Preparation and Derivatization: [6][7][8][9]

-

A dilute solution of this compound in a suitable solvent like methanol or dichloromethane was prepared.

-

For GC-MS analysis of phenolic compounds, derivatization is often necessary to increase volatility. A common method is silylation, where the sample is treated with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl groups to trimethylsilyl (TMS) ethers.[6][9]

-

Gas Chromatography (GC):

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

-

Injector: The sample was injected in splitless mode with an injector temperature of around 250-280°C.[7]

-

Oven Program: A temperature gradient was used to separate the components of the sample, for instance, starting at 70°C and ramping up to 280°C.[7]

-

Carrier Gas: Helium was used as the carrier gas at a constant flow rate.[7]

-

-

Mass Spectrometry (MS):

-

Ionization: Electron Impact (EI) ionization at 70 eV is a standard method for GC-MS.

-

Analyzer: A quadrupole or ion trap mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector recorded the abundance of each ion, generating a mass spectrum for the compound as it eluted from the GC column.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

References

- 1. pelletpressdiesets.com [pelletpressdiesets.com]

- 2. eng.uc.edu [eng.uc.edu]

- 3. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 4. shimadzu.com [shimadzu.com]

- 5. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

The Biological Activity of 2-Methylphloroglucinol: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Phloroglucinols are a class of phenolic compounds naturally occurring in various plants, algae, and microorganisms. They have garnered significant interest in the scientific community for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth overview of the known biological activities of phloroglucinols, with a focus on the methodologies used to evaluate these effects. While specific quantitative data for 2-Methylphloroglucinol (also known as 2,4,6-trihydroxytoluene) is limited in publicly available literature, this document outlines the established biological activities of closely related phloroglucinol derivatives and the experimental protocols to assess them. This information serves as a foundational resource for researchers investigating the therapeutic potential of this compound and other related compounds.

Introduction to Phloroglucinols

Phloroglucinols are characterized by a benzene ring substituted with three hydroxyl groups. The core structure can be further modified with various functional groups, such as acyl or alkyl chains, leading to a wide array of derivatives with distinct biological properties. These compounds are known to be key players in the defense mechanisms of the organisms that produce them and have shown potential for development as therapeutic agents. This compound is a simple derivative with a methyl group attached to the phloroglucinol backbone.

Key Biological Activities of Phloroglucinol Derivatives

While specific studies on this compound are not extensively reported, the broader class of phloroglucinols exhibits significant biological activities. These activities are often attributed to the phenolic hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals and chelate metal ions.

Antioxidant Activity

Phloroglucinol derivatives are potent antioxidants. Their ability to scavenge free radicals and inhibit lipid peroxidation has been demonstrated in various in vitro assays. The antioxidant capacity is a fundamental property that may underpin their other biological effects.

Anti-inflammatory Effects

Several phloroglucinol derivatives have been shown to possess anti-inflammatory properties. They can modulate key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines.

Antimicrobial Properties

The antimicrobial activity of phloroglucinols has been documented against a range of pathogenic bacteria and fungi. The proposed mechanisms of action include disruption of microbial cell membranes and inhibition of essential enzymes. Some derivatives have shown efficacy against antibiotic-resistant strains, highlighting their potential as novel antimicrobial agents.[1]

Quantitative Data on Phloroglucinol Derivatives

To facilitate comparative analysis, the following table summarizes the reported quantitative data for various phloroglucinol derivatives. It is important to note the absence of specific data for this compound in the reviewed literature.

| Compound/Derivative | Assay | Target/Organism | IC50 / MIC Value | Reference |

| Flavaspidic Acid PB | DPPH Radical Scavenging | - | 71.7 µM | [2] |

| Superoxide Radical Scavenging | - | 58.6 µM | [2] | |

| Lipid Peroxidation Inhibition | - | 12.9 µM | [2] | |

| Flavaspidic Acid AB | DPPH Radical Scavenging | - | 76.3 µM | [2] |

| Superoxide Radical Scavenging | - | 64.4 µM | [2] | |

| Lipid Peroxidation Inhibition | - | 13.1 µM | [2] | |

| Diacylphloroglucinol (Compound 2) | iNOS Inhibition | - | 19.0 µM | [3] |

| NF-κB Inhibition | - | 34.0 µM | [3] | |

| Alkylated Acylphloroglucinol (Compound 4) | iNOS Inhibition | - | 19.5 µM | [3] |

| NF-κB Inhibition | - | 37.5 µM | [3] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of the biological activities of phloroglucinol compounds. These protocols can be adapted for the investigation of this compound.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of various concentrations of the test compound to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control well contains the solvent and DPPH solution. A blank well contains the solvent and methanol.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

-

This assay assesses the ability of a compound to inhibit the oxidation of lipids, often using a biological sample like rat brain homogenate.

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Prepare a rat brain homogenate (e.g., 10 mg protein/mL) in a phosphate buffer (pH 7.4).

-

Prepare a free radical generating system (e.g., 0.1 mM FeSO₄ and 1 mM ascorbic acid).

-

Prepare 20% trichloroacetic acid (TCA) and 1% thiobarbituric acid (TBA) in 50 mM NaOH.

-

-

Assay Procedure:

-

The reaction mixture contains the test compound, phosphate buffer, and rat brain homogenate.

-

Initiate the reaction by adding the free radical generating system.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding TCA and TBA solutions.

-

Boil the mixture at 95°C for 5 minutes and then centrifuge.

-

Measure the absorbance of the supernatant at 532 nm.

-

-

Data Analysis:

-

The percentage of LPO inhibition is calculated, and the IC50 value is determined.

-

Anti-inflammatory Activity Assays

This cell-based assay measures the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

-

Measurement of Nitrite:

-

Collect the cell culture supernatant.

-

Nitrite, a stable product of NO, is measured using the Griess reagent.

-

Mix equal volumes of the supernatant and Griess reagent and incubate at room temperature.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

A standard curve of sodium nitrite is used to quantify the nitrite concentration.

-

The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

-

This assay determines the effect of a compound on the NF-κB signaling pathway, often using a reporter gene assay.

-

Cell Line and Transfection:

-

Use a cell line (e.g., HEK293) stably or transiently transfected with a reporter plasmid containing NF-κB response elements upstream of a reporter gene (e.g., luciferase).

-

-

Assay Procedure:

-

Seed the transfected cells in a 96-well plate.

-

Pre-treat the cells with the test compound.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

-

After incubation, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

-

-

Data Analysis:

-

The inhibition of NF-κB activity is calculated relative to the stimulated control, and the IC50 value is determined.

-

Antimicrobial Activity Assay

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum:

-

Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

-

-

Assay Procedure:

-

In a 96-well microplate, perform serial two-fold dilutions of the test compound in the broth.

-

Add the microbial inoculum to each well.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

Data Analysis:

-

The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

The Minimum Bactericidal Concentration (MBC) can be determined by sub-culturing the contents of the wells with no visible growth onto an agar plate.

-

Signaling Pathways and Visualizations

Phloroglucinols are known to interact with various cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key pathways potentially modulated by this compound and its derivatives.

References

2-Methylphloroglucinol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Biosynthesis, Biological Activity, and Therapeutic Potential of a Promising Secondary Metabolite

Abstract

2-Methylphloroglucinol (2-methyl-1,3,5-benzenetriol) is a naturally occurring phenolic compound belonging to the phloroglucinol class of secondary metabolites. Found in a variety of plant and microbial species, this molecule and its derivatives have garnered significant interest within the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound, encompassing its biosynthesis, chemical properties, and known biological effects, with a focus on its potential applications in drug discovery and development. Detailed experimental protocols for its isolation, characterization, and bioactivity assessment are provided, alongside a summary of key quantitative data. Furthermore, this guide elucidates the role of this compound in relevant signaling pathways, offering insights into its mechanisms of action.

Introduction

Phloroglucinols are a broad class of polyphenolic compounds characterized by a 1,3,5-trihydroxybenzene core. They are widely distributed in nature, with over 700 derivatives identified from plants, algae, and microorganisms.[1] These compounds exhibit a remarkable range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3][4] this compound, a methylated derivative of the parent phloroglucinol, has emerged as a molecule of interest due to its potential therapeutic applications. This guide aims to consolidate the current knowledge on this compound, providing a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Properties and Spectroscopic Data

This compound is a small phenolic compound with the chemical formula C₇H₈O₃ and a molecular weight of 140.14 g/mol .[5] Its structure consists of a benzene ring substituted with three hydroxyl groups at positions 1, 3, and 5, and a methyl group at position 2.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-methylbenzene-1,3,5-triol | [5] |

| Molecular Formula | C₇H₈O₃ | [5] |

| Molecular Weight | 140.14 g/mol | [5] |

| CAS Number | 88-03-9 | [5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Solvent | Chemical Shifts (δ) in ppm | Reference |

| ¹H-NMR (400 MHz) | DMSO-d₆ | 8.79 (s, 2H, OH), 8.66 (s, 1H, OH), 5.77 (s, 2H, Ar-H), 2.50 (s, 3H, CH₃) | [6] |

| ¹³C-NMR | Not Specified | Not available in searched results | |

| Mass Spectrometry (EI-MS) | Not Specified | [M-H]⁻ at m/z 153.36 (for 2,4,6-Trihydroxybenzaldehyde, a related compound) | [6] |

Biosynthesis and Regulation

The biosynthesis of the phloroglucinol core is well-established in microorganisms, particularly in Pseudomonas species, where it serves as a precursor for the production of antimicrobial compounds like 2,4-diacetylphloroglucinol (DAPG).[7] The key enzyme in this pathway is PhlD, a type III polyketide synthase, which catalyzes the condensation of three molecules of malonyl-CoA to form phloroglucinol.

The methylation of the phloroglucinol core to produce this compound is less well-characterized in microorganisms. However, in plants such as Rosa chinensis, a specific phloroglucinol O-methyltransferase (POMT) has been identified. This enzyme catalyzes the methylation of phloroglucinol, suggesting a potential enzymatic route for the formation of methylated derivatives.

The biosynthesis of phloroglucinols in Pseudomonas is tightly regulated by the Gac/Rsm signal transduction pathway. This two-component system, consisting of the sensor kinase GacS and the response regulator GacA, controls the expression of the phl gene cluster responsible for phloroglucinol synthesis.

Biological Activities and Quantitative Data

Phloroglucinol derivatives are known for their broad spectrum of biological activities. While specific quantitative data for this compound is limited in the available literature, the activities of closely related phloroglucinol compounds provide strong indications of its potential.

Table 3: Summary of Biological Activities and Quantitative Data for Phloroglucinol Derivatives

| Activity | Test System | Compound | IC₅₀ / MIC | Reference |

| Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | Acylated phloroglucinol derivatives | MIC: 0.125 - 8 µg/mL | [3] |

| Vancomycin-resistant Staphylococcus aureus (VRSA) | 2,4-Diacetylphloroglucinol | MIC: 4 mg/L | [8] | |

| Antifungal | Cryptococcus neoformans | 2-methyl-1-(2,4,6-trihydroxy-3-(4-isopropylbenzyl)phenyl)propan-1-one | MIC: 1.5 - 2.1 µg/mL | [9] |

| Candida spp. & Aspergillus spp. | 2,4-dipropylphloroglucinol (DPPG) | MIC: 16 - 128 µg/mL & 16 - 64 µg/mL | [10] | |

| Anti-inflammatory | iNOS inhibition in LPS-induced macrophages | Diacylphloroglucinol derivative | IC₅₀: 19.0 µM | [11] |

| NF-κB inhibition in human chondrosarcoma cells | Diacylphloroglucinol derivative | IC₅₀: 34.0 µM | [11] |

Signaling Pathways

The biological effects of phloroglucinols are often mediated through their interaction with key cellular signaling pathways. Studies on the parent compound, phloroglucinol, have demonstrated its ability to modulate inflammatory and cell survival pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes such as iNOS, COX-2, and various cytokines. Phloroglucinol has been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and antibiotic activity of novel acylated phloroglucinol compounds against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phloroglucinol possesses anti-inflammatory activities by regulating AMPK/Nrf2/HO-1 signaling pathway in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Biosynthesis of phloroglucinol compounds in microorganisms--review. | Sigma-Aldrich [sigmaaldrich.com]

- 8. Antibacterial activity of 2,4-diacetylphloroglucinol produced by Pseudomonas sp. AMSN isolated from a marine alga, against vancomycin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Natural Acylphloroglucinol-Based Antifungal Compounds against Cryptococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Review of phloroglucinol and its methylated derivatives

An In-depth Technical Guide to Phloroglucinol and its Methylated Derivatives for Researchers and Drug Development Professionals

Executive Summary

Phloroglucinol (1,3,5-trihydroxybenzene) and its derivatives, including methylated forms like 1,3,5-trimethoxybenzene, represent a versatile class of phenolic compounds with significant therapeutic potential.[1] Naturally occurring in various plants and marine algae, these compounds have garnered substantial interest due to their broad spectrum of biological activities.[2][3][4][5] This technical guide provides a comprehensive review of the synthesis, pharmacological activities, and mechanisms of action of phloroglucinol and its methylated derivatives. It details key experimental protocols, summarizes quantitative data, and illustrates critical signaling pathways and workflows to support ongoing research and drug development efforts in this area. Key activities discussed include well-established antispasmodic effects, along with anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties.[4][6]

Introduction

Phloroglucinol is a simple, symmetrical benzenetriol that serves as a core structure for a vast number of natural products.[1] Its derivatives are formed through processes like acylation, alkylation, and methylation, leading to a wide structural diversity and a range of biological functions.[3][7] For decades, phloroglucinol has been clinically used as a non-specific antispasmodic agent, acting directly on smooth muscle.[8][9] More recent research has unveiled its potential in treating complex diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, largely attributed to its antioxidant and signaling pathway modulation capabilities.[4][10][11] This guide aims to consolidate the current knowledge on these compounds, providing a technical resource for scientists and researchers.

Synthesis and Chemical Properties

The synthesis of phloroglucinol and its derivatives can be achieved through various chemical routes, starting from different precursors.

2.1 Synthesis of Phloroglucinol Historically and in modern manufacturing, several methods are employed:

-

From Trinitrotoluene (TNT): A common industrial method involves the oxidation, decarboxylation, reduction, and subsequent hydrolysis of TNT. While the raw materials are inexpensive, this route involves explosive precursors and can lead to environmental concerns.[12][13]

-

From Aniline: A four-step procedure starting from aniline can produce phloroglucinol with a good overall yield. The process involves the formation of 1,3,5-tribromoaniline, followed by 1,3,5-tribromobenzene and 1,3,5-trimethoxybenzene, which is then hydrolyzed.[14]

-

From Resorcinol: Phloroglucinol can be prepared via fusion of resorcinol with sodium hydroxide or through a bromination reaction with N-bromosuccinimide followed by hydrolysis.[15][16]

-

From 3,5-Dichlorophenol: A method using 3,5-dichlorophenol as the starting material in the presence of a strong inorganic base and a catalyst has also been developed.[13]

2.2 Synthesis of Methylated and Other Derivatives Derivatives are often synthesized from the phloroglucinol core.

-

C-Methylation: The nuclear methylation of phloracetophenone can be used to produce C-methylated phloroglucinol derivatives.[17]

-

Acylation and Alkylation: Monoacyl, diacyl, and alkylated acylphloroglucinols can be synthesized for evaluation of their biological activities. For example, 1-[3-(4-Bromo-benzyl)-2,4,6-trihydroxy-phenyl]-2-methyl-propan-1-one (Compound 4) was synthesized by reacting an intermediate with 1-bromo-4-(bromomethyl)benzene.[2][3]

Pharmacological Activities and Mechanisms of Action

Phloroglucinol and its derivatives modulate numerous biological pathways, leading to a wide array of pharmacological effects.

3.1 Antispasmodic Activity Phloroglucinol is a well-documented musculotropic antispasmodic agent used for pain and spasms in the urinary and biliary tracts.[6]

-

Mechanism: It acts directly on smooth muscle to induce relaxation.[8] One key mechanism involves the inhibition of the catechol-O-methyltransferase (COMT) enzyme, which increases sympathetic tone and leads to an antispasmodic effect.[6] It also inhibits voltage-dependent calcium channels, reducing the influx of calcium ions required for muscle contraction.[8][18] Unlike other antispasmodics, it lacks anticholinergic side effects.[8]

3.2 Anti-inflammatory Activity Phloroglucinol derivatives exhibit potent anti-inflammatory effects in various models.

-